![molecular formula C31H38N2O7S2 B12751721 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate CAS No. 263842-94-0](/img/structure/B12751721.png)
5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1H-Imidazol-4-sulfónico, 1-metil-, 4-((5,6-dihidro-4-hidroxi-6-(2-(4-hidroxifenil)etil)-2-oxo-6-propil-2H-piran-3-il)tio)-5-(1,1-dimetiletil)-2-metilfenil éster es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluyendo imidazol, ácido sulfónico, hidroxifenil y pirano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto probablemente implica múltiples pasos, cada uno dirigido a la formación de grupos funcionales específicos. Una posible ruta sintética podría incluir:
Formación del Anillo Imidazol: Comenzando con un precursor que contiene el anillo imidazol, como el ácido imidazol-4-sulfónico.
Introducción del Grupo Metilo: Metilación del anillo imidazol usando yoduro de metilo en presencia de una base como carbonato de potasio.
Formación del Anillo Pirano: Ciclización de un precursor adecuado para formar el anillo pirano, posiblemente usando catálisis ácida o básica.
Formación de Tioéter: Introducción del enlace tioéter a través de una reacción de sustitución nucleófila.
Acoplamiento Final: Acoplamiento de los diversos fragmentos en condiciones que promuevan la formación de ésteres, como el uso de un reactivo de acoplamiento como DCC (diciclohexilcarbodiimida).
Métodos de Producción Industrial
La producción industrial de un compuesto tan complejo requeriría la optimización de cada paso sintético para asegurar un alto rendimiento y pureza. Esto podría implicar el uso de sintetizadores automatizados, la selección de alta velocidad de condiciones de reacción y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo hidroxifenil puede sufrir oxidación para formar quinonas.
Reducción: El anillo pirano puede reducirse para formar derivados de dihidropirano.
Sustitución: El grupo ácido sulfónico puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidropirano.
Sustitución: Derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como un ligando en reacciones catalíticas.
Síntesis Orgánica: Puede servir como un bloque de construcción para moléculas más complejas.
Biología
Inhibición Enzimática: Posible uso como inhibidor de enzimas que interactúan con grupos imidazol o ácido sulfónico.
Desarrollo de Medicamentos: Exploración como compuesto principal para desarrollar nuevos fármacos.
Medicina
Actividad Antimicrobiana: Posible uso como agente antimicrobiano debido a la presencia de múltiples grupos funcionales.
Antiinflamatorio: Posibles propiedades antiinflamatorias.
Industria
Ciencia de Materiales: Uso en el desarrollo de nuevos materiales con propiedades específicas.
Sensores Químicos: Aplicación en el diseño de sensores para detectar analitos específicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo, como inhibidor enzimático, podría interactuar con el sitio activo de la enzima, bloqueando la unión del sustrato. La presencia de múltiples grupos funcionales permite diversas interacciones con los objetivos biológicos, incluyendo enlaces de hidrógeno, interacciones hidrófobas y enlaces covalentes.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Imidazol: Compuestos como la histidina y la cimetidina.
Derivados de Ácido Sulfónico: Compuestos como el ácido sulfanílico y la taurina.
Derivados de Pirano: Compuestos como la cumarina y la cromina.
Unicidad
Este compuesto es único debido a la combinación de múltiples grupos funcionales en una sola molécula, lo que permite una amplia gama de reacciones químicas y aplicaciones. Su complejidad estructural también ofrece oportunidades para interacciones selectivas con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
263842-94-0 |
|---|---|
Fórmula molecular |
C31H38N2O7S2 |
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propyl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate |
InChI |
InChI=1S/C31H38N2O7S2/c1-7-13-31(14-12-21-8-10-22(34)11-9-21)17-24(35)28(29(36)39-31)41-26-15-20(2)25(16-23(26)30(3,4)5)40-42(37,38)27-18-33(6)19-32-27/h8-11,15-16,18-19,34-35H,7,12-14,17H2,1-6H3 |
Clave InChI |
OGPWQHKKKUPGPW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC(=C(C(=O)O1)SC2=C(C=C(C(=C2)C)OS(=O)(=O)C3=CN(C=N3)C)C(C)(C)C)O)CCC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



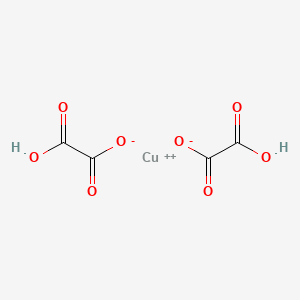
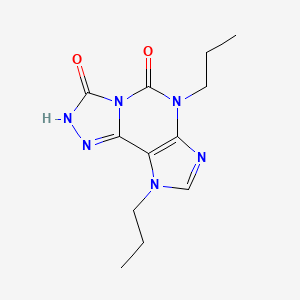
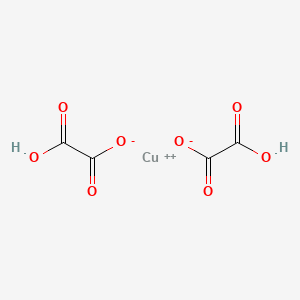

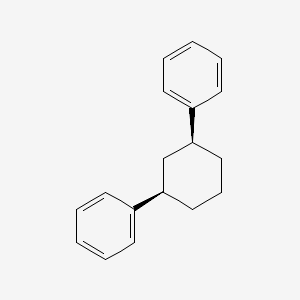
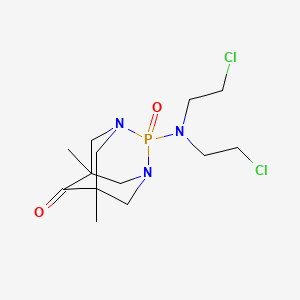

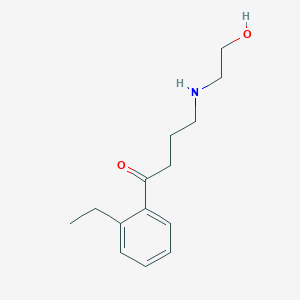
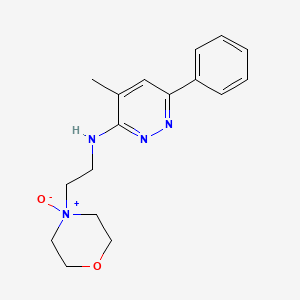
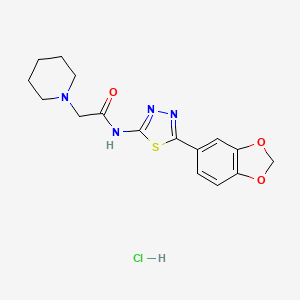
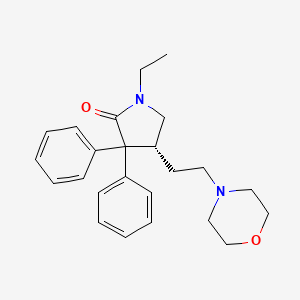
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)

